2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid
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Overview
Description
2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid is a synthetic organic compound that features a benzodioxole moiety linked to a thiazole ring via an oxoethylthio chain. This structure suggests potential for a wide range of chemical reactivities and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the formation of the benzodioxole ring through the cyclization of catechol with formaldehyde. Subsequent steps involve the introduction of the oxoethyl group via an acylation reaction. The thiazole ring is synthesized through a cyclization reaction between a suitable thioamide and a haloketone. Final steps may include the functionalization of the acetic acid group, typically achieved through ester hydrolysis or carboxylation reactions.
Industrial Production Methods
In industrial settings, production often involves streamlined processes using high-throughput reactors and optimized catalysts to ensure high yields and purity. Large-scale reactions might employ continuous flow reactors to enhance safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative transformations, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can alter the oxoethyl group to produce various derivatives.
Substitution: Nucleophilic substitution reactions can occur at both the benzodioxole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminium hydride under mild conditions.
Substitution: Halogenating agents or nucleophiles under varied pH conditions.
Major Products Formed
Oxidation typically yields benzoquinones, reduction products include alcohol derivatives, and substitution reactions lead to a range of functionalized thiazoles and benzodioxoles.
Scientific Research Applications
Chemistry
The compound serves as a versatile intermediate in organic synthesis, aiding in the development of complex molecules.
Biology
Its structural framework is useful in designing molecules with biological activity, potentially impacting cell signaling pathways.
Medicine
Industry
In materials science, it may contribute to the synthesis of polymers with unique properties or as a precursor in the manufacture of fine chemicals.
Mechanism of Action
The compound’s biological effects are primarily mediated through interactions with molecular targets such as enzymes and receptors. The benzodioxole moiety interacts with protein binding sites, altering the activity of target enzymes. Additionally, the thiazole ring can engage in hydrogen bonding and Van der Waals interactions, influencing cellular pathways and responses.
Comparison with Similar Compounds
Compared to other benzodioxole-thiazole derivatives, 2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid stands out due to its unique substitution pattern, enhancing its chemical reactivity and biological interactions.
Similar Compounds
2-(Benzo[d][1,3]dioxol-5-yl)thiazol-4-yl)methanol
2-(Benzo[d][1,3]dioxol-5-yl)thiazol-4-yl)ethylamine
2-(Benzo[d][1,3]dioxol-5-yl)thiazol-4-yl)propionic acid
This compound's multifaceted nature makes it a fascinating subject for continued exploration in various scientific fields.
Properties
IUPAC Name |
2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S2/c16-10(8-1-2-11-12(3-8)20-7-19-11)6-22-14-15-9(5-21-14)4-13(17)18/h1-3,5H,4,6-7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUXEKZUOUTZCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC(=CS3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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